

Thermochemical data of 2-Ethylhexyl nitrate

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Compound of Interest

Compound Name: **2-Ethylhexyl nitrate**

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An In-depth Technical Guide on the Thermochemical Data of **2-Ethylhexyl Nitrate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **2-Ethylhexyl nitrate** (2-EHN), a compound of significant interest as a cetane improver in diesel fuels. This document compiles available quantitative data, details relevant experimental methodologies, and illustrates the logical workflow for thermochemical analysis.

Introduction to 2-Ethylhexyl Nitrate

2-Ethylhexyl nitrate ($C_8H_{17}NO_3$) is a colorless to pale yellow liquid known for its ability to enhance the cetane number of diesel fuel, thereby improving ignition quality.^[1] Its thermal decomposition characteristics are crucial for understanding its performance as a fuel additive and for ensuring its safe handling and storage. The exothermic decomposition of 2-EHN at elevated temperatures initiates a series of reactions that facilitate the combustion of diesel fuel.

^[1]

Thermochemical and Physical Data

The following tables summarize the key thermochemical and physical properties of **2-Ethylhexyl nitrate** gathered from various sources.

Table 1: Thermochemical Data of **2-Ethylhexyl Nitrate**

Property	Value	Source(s)
Decomposition Temperature	Starts to decompose at 130 °C. The onset of decomposition is reported to be around 157 °C and in the range of 140-160 °C under adiabatic conditions. [1] [2]	[1] [2]
Heat of Vaporization	368 kJ/kg	[3]
Activation Energy (Ea) for Thermal Decomposition	An activation barrier of 39 kcal/mol (approximately 163 kJ/mol) was determined in a trans-decalin solution.	[4]

Table 2: Physical Properties of **2-Ethylhexyl Nitrate**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₇ NO ₃	[3]
Molecular Weight	175.23 g/mol	[3]
Density	0.963 g/mL at 25 °C	[3]
Boiling Point	Decomposes above 100 °C	[3]

Experimental Protocols for Thermochemical Analysis

Detailed experimental procedures are essential for the accurate determination of thermochemical data. The following sections outline the methodologies for key analytical techniques.

Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the thermal stability and decomposition characteristics of materials like 2-EHN.[5][6]

Experimental Protocol:

- Instrumentation: A differential scanning calorimeter (e.g., Mettler Toledo DSC-1) is employed. [5]
- Sample Preparation: A small, precisely weighed sample of **2-Ethylhexyl nitrate** (typically a few milligrams) is hermetically sealed in a sample pan (e.g., gold-plated high-pressure crucible). An empty, sealed pan is used as a reference.[5]
- Experimental Conditions:
 - The sample and reference are heated at a constant rate (e.g., 10 °C/min).[5]
 - The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, with a defined purge gas flow rate.[5]
 - The temperature range is set to cover the expected decomposition of the sample (e.g., from room temperature to 300 °C).[5]
- Data Analysis: The DSC curve plots the heat flow as a function of temperature. Exothermic events, such as decomposition, are observed as peaks. From these peaks, the onset temperature of decomposition, the peak decomposition temperature, and the enthalpy of decomposition can be determined.[5][6]

Accelerating Rate Calorimetry (ARC) for Thermal Hazard Assessment

Accelerating Rate Calorimetry is used to study the thermal runaway potential of a substance under adiabatic conditions. This technique provides data on the time-temperature-pressure relationship during an exothermic decomposition.[5]

Experimental Protocol:

- Instrumentation: An Accelerating Rate Calorimeter.[5]
- Sample Preparation: A known mass of **2-Ethylhexyl nitrate** is placed in a spherical sample bomb (e.g., made of titanium).[5]
- Experimental Conditions:
 - The ARC operates in a "heat-wait-search" mode. The sample is heated in steps, and after each step, the instrument waits and searches for any self-heating.[5]
 - Once an exothermic reaction is detected (a rate of temperature rise above a certain threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature.[5]
- Data Analysis: The data collected includes the temperature and pressure as a function of time. This information is used to determine the onset temperature of thermal runaway, the adiabatic time to maximum rate (TMRad), and other safety parameters.[5]

Bomb Calorimetry for Determination of Heat of Combustion

Bomb calorimetry is a standard method for determining the heat of combustion of a substance at constant volume.

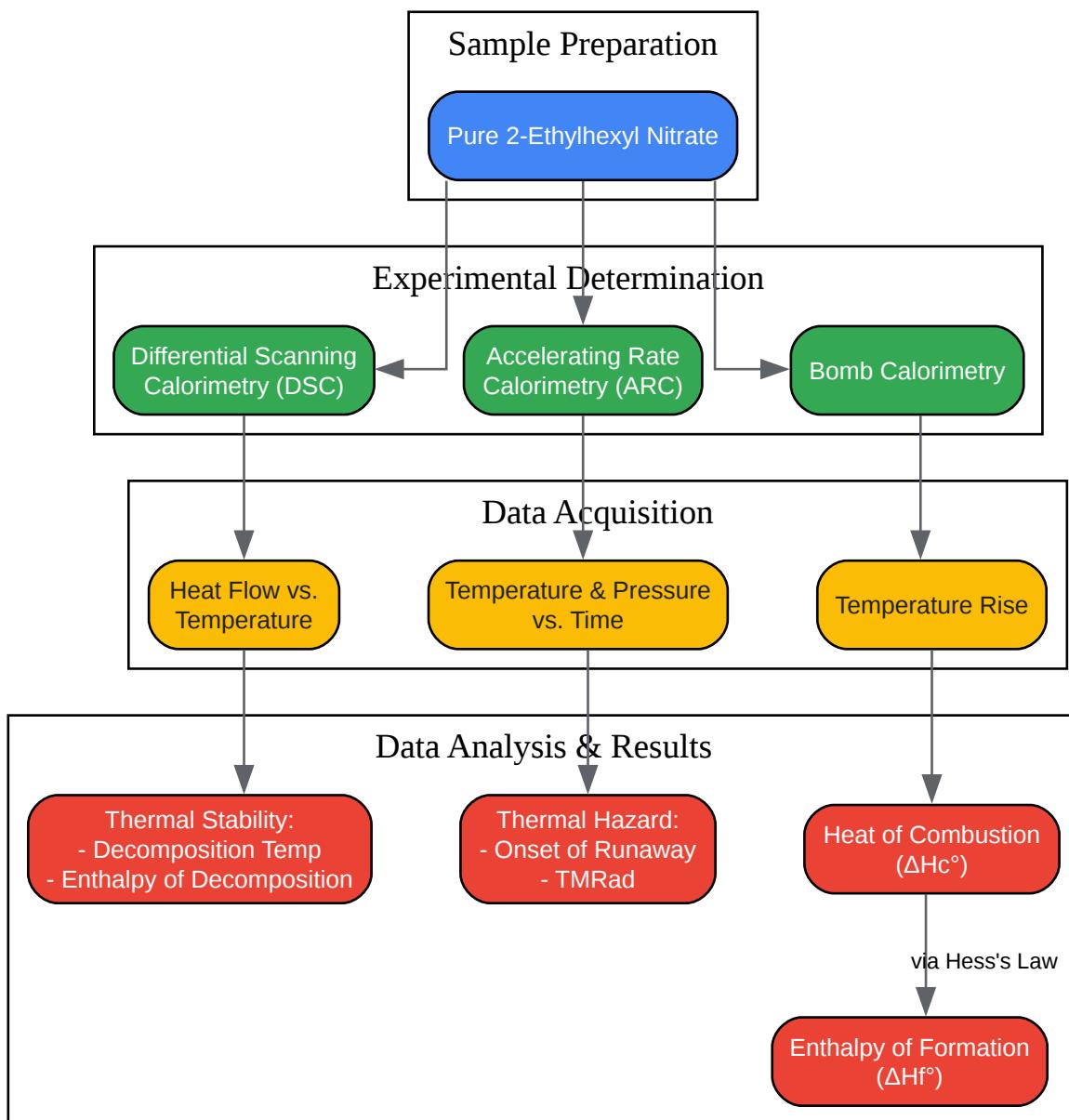
Experimental Protocol:

- Instrumentation: A constant-volume bomb calorimeter.
- Sample Preparation:
 - A precisely weighed sample of **2-Ethylhexyl nitrate** is placed in a sample holder (e.g., a platinum crucible) inside the bomb.
 - A fuse wire of known length and mass is connected to the ignition circuit, with a portion of it in contact with the sample.

- A small, known amount of water is added to the bottom of the bomb to saturate the internal atmosphere with water vapor.
- Experimental Procedure:
 - The bomb is sealed and pressurized with pure oxygen to a specific pressure (e.g., 25-30 atm).
 - The bomb is then submerged in a known mass of water in the calorimeter's insulated container.
 - The initial temperature of the water is recorded after thermal equilibrium is reached.
 - The sample is ignited by passing an electric current through the fuse wire.
 - The temperature of the water is recorded at regular intervals until it reaches a maximum and then starts to cool.
- Data Analysis:
 - The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
 - The heat released by the combustion of 2-EHN is calculated from the temperature rise of the water and the heat capacity of the calorimeter, after correcting for the heat released by the ignition wire.
 - The heat of combustion at constant volume (ΔU_c) is then converted to the enthalpy of combustion at constant pressure (ΔH_c).

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for the experimental determination and analysis of the thermochemical data of a substance like **2-Ethylhexyl nitrate**.

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Caption: Logical workflow for thermochemical data determination.

Conclusion

This technical guide has summarized the available thermochemical data for **2-Ethylhexyl nitrate** and provided detailed experimental protocols for its determination. The presented information is crucial for researchers and professionals working with this compound, enabling a better understanding of its properties and ensuring its safe and effective application. Further

experimental work is encouraged to determine a complete and standardized set of thermochemical data, particularly for the standard enthalpy of formation and heat of combustion.

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